molecular formula C12H9ClO4 B1532010 2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 2098080-48-7

2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B1532010
CAS No.: 2098080-48-7
M. Wt: 252.65 g/mol
InChI Key: GYZVEZAEMPTRTN-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are characterized by their benzopyrone structure, which consists of a benzene ring fused to a pyrone ring. This particular compound has a chlorine atom at the 6th position and a methyl group at the 4th position on the chromen ring, along with an acetic acid moiety at the 3rd position.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with chloroacetic acid in the presence of sulfuric acid and acetic anhydride.

  • Modern Synthetic Routes: Advanced methods include the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate with chloroacetic acid derivatives.

Industrial Production Methods: Industrial production typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the acetic acid moiety.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom, with nucleophiles like sodium hydroxide or ammonia.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and acetic acid (CH3COOH).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Chloro-substituted derivatives and amine-substituted derivatives.

Scientific Research Applications

2-(6-Chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties, making it useful in the development of new drugs.

  • Medicine: It has potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.

  • Industry: It is used in the manufacture of dyes, fragrances, and other fine chemicals.

Comparison with Similar Compounds

  • Coumarin: The parent compound of the coumarin family, lacking the chlorine and methyl groups.

  • 4-Methylcoumarin: Similar to the compound but without the chlorine atom.

  • 6-Chlorocoumarin: Contains the chlorine atom but lacks the methyl group.

Uniqueness: The presence of both the chlorine atom and the methyl group in 2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid gives it unique chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c1-6-8-4-7(13)2-3-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZVEZAEMPTRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 2
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 3
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 4
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Reactant of Route 6
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

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